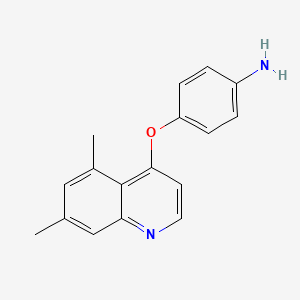

4-((5,7-Dimethylquinolin-4-yl)oxy)aniline

Description

Significance of Quinoline-Based Architectures in Chemical and Biological Sciences

Quinoline (B57606), a heterocyclic aromatic organic compound, is a cornerstone in the field of medicinal chemistry. lookchem.com Its bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for the development of a wide array of biologically active molecules. nih.govmdpi.comnih.gov The significance of quinoline-based architectures is underscored by their presence in numerous natural products, synthetic drugs, and agrochemicals. nih.gov

The pharmacological diversity of quinoline derivatives is extensive, with compounds exhibiting a broad spectrum of activities, including:

Antimalarial: The quinoline core is famously present in quinine, a natural product isolated from cinchona bark, and synthetic analogues like chloroquine (B1663885) and mefloquine, which have been pivotal in the fight against malaria. nih.gov

Anticancer: A multitude of quinoline derivatives have been investigated for their potential as anticancer agents. mdpi.comnih.gov They can exert their effects through various mechanisms, such as the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. nih.gov

Antibacterial: The fluoroquinolone class of antibiotics, which includes drugs like ciprofloxacin (B1669076) and levofloxacin, features a quinoline core and is widely used to treat bacterial infections. nih.gov

Anti-inflammatory: Certain quinoline derivatives have demonstrated potent anti-inflammatory properties, highlighting their potential in treating inflammatory disorders. nih.gov

Antiviral: The quinoline scaffold has also been explored for the development of antiviral agents. mdpi.com

The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties, making it a highly attractive scaffold for drug discovery and development. nih.gov

Contextualization of the Aniline-Quinoline Ether Motif

The linkage of an aniline (B41778) group to a quinoline ring via an ether bond creates the aniline-quinoline ether motif. This structural arrangement has garnered significant attention in recent years, particularly in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell regulation, and their aberrant activity is implicated in numerous diseases, especially cancer.

The 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) scaffolds have been extensively studied as inhibitors of the epidermal growth factor receptor (EGFR) kinase. tcichemicals.com The aniline portion of these molecules typically occupies the ATP-binding site of the kinase, forming crucial interactions that lead to inhibition.

The ether linkage in the aniline-quinoline ether motif offers a different spatial arrangement and conformational flexibility compared to a direct amino linkage. This can influence the binding affinity and selectivity of the compound for its target protein. Research into compounds like 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline has highlighted the potential of this motif in targeting kinases such as FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). chemicalbook.com

Rationale for Investigating 4-((5,7-Dimethylquinolin-4-yl)oxy)aniline

The specific investigation of this compound is driven by the principles of rational drug design and the exploration of structure-activity relationships (SAR). The rationale can be broken down into the contributions of its distinct structural features:

The 4-Anilinooxy Core: As established, the 4-phenoxy-aniline portion linked to a heterocyclic core is a known pharmacophore for kinase inhibition. The oxygen bridge, compared to a direct nitrogen connection, alters the geometry and electronics of the molecule, potentially leading to novel interactions with target enzymes.

The 5,7-Dimethyl Substitution Pattern: The placement of methyl groups at the 5 and 7 positions of the quinoline ring is a deliberate design choice aimed at exploring the SAR of this region of the molecule. Substituents on the quinoline ring can significantly impact the compound's biological activity by:

Steric Interactions: The size and position of these groups can influence how the molecule fits into the binding pocket of a target protein, potentially enhancing potency and selectivity.

Electronic Effects: While methyl groups are weakly electron-donating, their presence can subtly alter the electron distribution of the quinoline ring system, which may influence binding interactions.

While direct research data on the specific biological activities of this compound is not extensively published in publicly accessible literature, the investigation of this compound is a logical step in the broader exploration of quinoline-based kinase inhibitors. By systematically modifying the substitution pattern on the quinoline ring, researchers aim to identify compounds with improved potency, selectivity, and drug-like properties. The study of analogues, such as those with dimethoxy substitutions, provides a strong impetus for synthesizing and evaluating a wider range of derivatives, including the 5,7-dimethyl variant, to build a comprehensive understanding of the SAR for this promising class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

4-(5,7-dimethylquinolin-4-yl)oxyaniline |

InChI |

InChI=1S/C17H16N2O/c1-11-9-12(2)17-15(10-11)19-8-7-16(17)20-14-5-3-13(18)4-6-14/h3-10H,18H2,1-2H3 |

InChI Key |

WKVFUHCRYLTIRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C(=C1)C)OC3=CC=C(C=C3)N |

Origin of Product |

United States |

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

No published data are available regarding the UV-Vis absorption or photoluminescence properties of 4-((5,7-Dimethylquinolin-4-yl)oxy)aniline. Such studies would be necessary to determine the electronic transition energies, absorption maxima (λmax), molar absorptivity coefficients (ε), and the fluorescence or phosphorescence emission spectra and quantum yields of the compound.

X-ray Diffraction for Solid-State Structure Determination

There are no public records of single-crystal X-ray diffraction studies for this compound. This analysis is essential for unambiguously determining its solid-state molecular structure, including bond lengths, bond angles, crystal packing, and intermolecular interactions.

Elemental Analysis for Compositional Verification

While the theoretical elemental composition of this compound can be calculated from its molecular formula (C₁₉H₁₈N₂O), no experimental elemental analysis data has been reported in the scientific literature. This analysis is a fundamental technique used to confirm the purity and empirical formula of a synthesized compound by comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements with the calculated theoretical values.

Iv. Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and various electronic properties of molecules. For "4-((5,7-Dimethylquinolin-4-yl)oxy)aniline," DFT calculations, often utilizing basis sets like B3LYP/6-311G(d,p), are instrumental in elucidating its fundamental chemical characteristics.

Conformer Analysis and Energy Minimization

The three-dimensional structure of "this compound" is not rigid due to the rotational freedom around the ether linkage (C-O-C) and the C-N bond of the aniline (B41778) group. Conformer analysis is performed to identify the most stable spatial arrangements of the molecule. This process involves systematically rotating the flexible dihedral angles and performing geometry optimization and energy calculations for each resulting conformer. The structure with the lowest calculated energy is identified as the ground-state equilibrium geometry. This energy minimization process is crucial as it provides the most probable structure of the molecule, which is the foundation for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. For "this compound," the HOMO is typically localized on the electron-rich aniline ring, while the LUMO is distributed over the quinoline (B57606) ring system. This distribution dictates the molecule's charge transfer characteristics and its behavior in chemical reactions.

| Parameter | Description | Typical Finding for Aromatic Amines/Ethers |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential. | Localized on the electron-donating aniline moiety. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. | Localized on the electron-accepting quinoline moiety. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity and potential for charge transfer interactions. |

This interactive table summarizes the key aspects of Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum. For "this compound," the MEP map would typically show negative potential (red to yellow), indicating electron-rich regions, around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage. These sites are susceptible to electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen atoms of the amine group and the methyl groups, indicating electron-deficient regions prone to nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., IR, Raman, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR and Raman spectra. These calculations help in the assignment of vibrational modes of the functional groups present in "this compound," such as the N-H stretching of the amine, C-H stretching of the aromatic rings and methyl groups, and C-O-C stretching of the ether linkage.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations can determine the absorption wavelengths (λmax) and the corresponding electronic transitions, which typically involve π-π* transitions within the aromatic quinoline and aniline ring systems.

Molecular Dynamics (MD) Simulations to Investigate Conformational Space and Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational flexibility, stability, and interactions with its environment (e.g., solvent molecules). For "this compound," an MD simulation would reveal how the molecule samples different conformations in solution, the stability of intramolecular hydrogen bonds, and how it interacts with surrounding water molecules, which is crucial for understanding its solubility and bioavailability.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific target protein. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Derivatives of the quinoline and aniline scaffolds are known to interact with various biological targets, such as protein kinases. In a typical docking study, "this compound" would be docked into the active site of a target protein. The simulation calculates a docking score, which estimates the binding affinity, and predicts the binding mode, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues.

| Parameter | Description | Significance in Docking |

| Binding Affinity (Docking Score) | An estimation of the binding energy (e.g., in kcal/mol) between the ligand and the target protein. | A lower (more negative) score generally indicates a stronger, more favorable binding interaction. |

| Binding Mode | The specific orientation and conformation of the ligand within the protein's active site. | Reveals key intermolecular interactions responsible for binding. |

| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). | Essential for understanding the structural basis of molecular recognition and for guiding lead optimization. |

This interactive table outlines the primary outputs and their significance in molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ox.ac.uknih.govnih.gov By identifying the key molecular properties that govern the activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules. mdpi.com

The development of a QSAR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. mdpi.com These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric properties: including molecular weight, volume, surface area, and shape indices.

Hydrophobic properties: often represented by the logarithm of the octanol-water partition coefficient (logP).

Topological descriptors: which describe the connectivity of atoms in a molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. ox.ac.ukresearchgate.net The predictive power of the resulting QSAR model is then validated using both internal and external sets of compounds. mdpi.com

For 4-anilinoquinoline derivatives, QSAR studies have successfully been used to build predictive models for their anticancer activities. ox.ac.uk These models often highlight the importance of descriptors related to molecular density, topology, and geometry in determining the cytotoxic properties of these compounds. researchgate.net

The interpretation of a QSAR model provides valuable insights into the structure-activity relationships of a series of compounds. For 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) derivatives, QSAR studies have revealed several key molecular features that influence their biological activity. ox.ac.uksoton.ac.uk

In the context of this compound, a QSAR model would likely indicate the importance of the steric bulk and lipophilicity contributed by the two methyl groups on the quinoline ring. The model could also quantify the electronic contribution of the ether linkage and the aniline moiety. By understanding these correlations, medicinal chemists can make informed decisions about which parts of the molecule to modify to improve its biological activity. For instance, if a QSAR model indicates that increased hydrophobicity in a particular region is beneficial, derivatives with additional lipophilic substituents could be synthesized and tested.

Table 2: Common Descriptors in QSAR Models for Anilinoquinoline Derivatives

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity |

| Steric | Molecular Weight, Molar Refractivity | Affects the fit within the binding pocket |

| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular shape and branching |

V. Structure Activity Relationship Sar and Pharmacophore Analysis of 4 5,7 Dimethylquinolin 4 Yl Oxy Aniline Derivatives

Impact of Quinoline (B57606) Ring Substitution on Biological Activity

The substitution pattern on the quinoline ring is a key determinant of the biological activity and selectivity of its derivatives. nih.gov Modifications at various positions can influence the molecule's interaction with biological targets, its physicochemical properties, and its metabolic stability.

The presence of alkyl groups, such as the dimethyl substituents at the C5 and C7 positions of the quinoline ring, significantly modulates the compound's biological profile. While direct SAR studies on the 5,7-dimethyl pattern of the title compound are limited, inferences can be drawn from related quinoline derivatives.

Research on other substituted quinolines has shown that methyl groups can enhance biological activity. For instance, in a series of anticancer indole-based quinoline derivatives, compounds with a methyl group at the C5 position of the quinoline ring demonstrated more potent activity against cancer cell lines than those with a C6 substitution. biointerfaceresearch.com This suggests that the placement of small alkyl groups on the benzo part of the quinoline ring can be crucial for efficacy.

The methyl groups at C5 and C7 are likely to influence the molecule's properties in several ways:

Steric Effects : The methyl groups can provide a better fit into a specific hydrophobic pocket of a target enzyme, thereby enhancing binding affinity.

Electronic Effects : As electron-donating groups, methyl substituents can increase the electron density of the quinoline ring system, which may modulate its interaction with the target protein.

Lipophilicity : The addition of methyl groups increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

In studies of imidazoquinolines, which are agonists of Toll-like receptors 7 and 8 (TLR7/8), substitutions on the aryl ring (the benzo part of the quinoline) were found to be well-tolerated and could even increase potency and alter cytokine profiles. nih.gov This highlights that the C5 and C7 positions are amenable to substitution for optimizing biological response.

| Scaffold | C5-Substituent | C7-Substituent | Observed Activity Trend | Reference |

|---|---|---|---|---|

| Indole-based quinoline | -CH₃ | -H | More potent than C6-methyl analog | biointerfaceresearch.com |

| Imidazoquinoline (TLR7/8 Agonist) | -H | Various (e.g., -OCH₃, Halogens) | Substitutions are tolerated and can increase potency | nih.gov |

| 4-Anilinoquinoline | -H | Large, bulky alkoxy groups | Beneficial for antiproliferative activity | nih.gov |

The ether (4-oxy) linkage connecting the quinoline core to the aniline (B41778) moiety is a critical pharmacophoric feature. This linkage provides a specific spatial arrangement and conformational flexibility that is often essential for binding to target proteins, such as kinase enzymes. nih.govacs.org

SAR studies on c-Met kinase inhibitors have identified the 4-phenoxyquinoline portion as a fundamental pharmacophoric element. nih.gov The ether linkage correctly orients the aniline ring for further interactions within the active site. The combination of the quinoline core, the 4-oxy linker, and a substituted aniline ring forms a classic "hinge-binding" motif that is prevalent in many type I and type II kinase inhibitors. soton.ac.uk The replacement of this linker can drastically alter or abolish activity, underscoring its importance for target engagement. For example, hybrids connecting a 1,4-quinone to a quinoline moiety through an oxygen atom have been synthesized to create new compounds with high biological activity. nih.gov

Influence of Aniline Moiety Substitutions on Biological Properties

The aniline (or phenoxy) ring represents a key vector for modification to fine-tune the biological activity, selectivity, and pharmacokinetic properties of 4-((quinolin-4-yl)oxy)aniline derivatives. researchgate.net

Electronic Effects : The electronic properties of the substituents can influence the molecule's interaction with the target. In the development of 4-phenoxyquinoline derivatives as c-Met kinase inhibitors, it was found that electron-withdrawing groups on the terminal phenyl ring were beneficial for improving antitumor activity. nih.gov Conversely, in other contexts, electron-donating groups on the aniline ring have been shown to be well-tolerated. nih.gov This suggests that the optimal electronic nature of the substituent is target-dependent.

Positional Effects : The position of the substituent (ortho, meta, or para) is critical. In a study of 4-anilinoquinazoline (B1210976) derivatives designed as dual EGFR/VEGFR2 inhibitors, substitution at the para and meta positions of the aniline ring with small hydrophobic groups (-Cl, -CH₃) led to enhanced inhibitory activity, while ortho-substitution resulted in less potent compounds. mdpi.com This is often due to steric hindrance at the ortho position, which can disrupt the optimal binding conformation.

The table below summarizes findings from related 4-phenoxy-quinoline and 4-anilino-quinazoline scaffolds, illustrating the impact of aniline substitution.

| Scaffold | Substituent Position | Substituent Type | Effect on Activity | Target | Reference |

|---|---|---|---|---|---|

| 4-Phenoxyquinoline | Terminal Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Beneficial | c-Met | nih.gov |

| 4-Anilinoquinazoline | Para, Meta | Small hydrophobic groups (e.g., -Cl, -CH₃) | Elevated activity | EGFR/VEGFR2 | mdpi.com |

| 4-Anilinoquinazoline | Ortho | Small hydrophobic groups (e.g., -Cl, -CH₃) | Decreased potency | EGFR/VEGFR2 | mdpi.com |

| 4-Anilinoquinazoline | Terminal Phenyl Ring | Electron-withdrawing groups | Elevated activity | EGFR/VEGFR2 | mdpi.com |

Hybridization Strategies with Other Pharmacophores to Enhance Activity or Modulate Selectivity

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. nih.govmdpi.com This approach aims to create new chemical entities with improved affinity, enhanced efficacy, better selectivity, or the ability to overcome drug resistance. mdpi.comnih.gov The quinoline nucleus is an excellent scaffold for such hybridization. nih.govmdpi.com

Derivatives of 4-((quinolin-4-yl)oxy)aniline can be hybridized with various other pharmacophores to target specific biological pathways. For example:

Hybridization with Kinase-Inhibiting Moieties : The aniline nitrogen can be used as an attachment point for other moieties known to interact with kinase active sites, such as urea, thiourea, or carboxamide groups. mdpi.comnih.gov For example, 4-phenoxyquinoline derivatives have been linked to a 3-oxo-3,4-dihydroquinoxaline moiety to create potent c-Met kinase inhibitors. nih.gov

Combination with Heterocycles : Fusing or linking the quinoline scaffold with other heterocyclic rings like triazoles, oxadiazoles, pyrimidines, or imidazoles can result in hybrid compounds with novel or enhanced biological activities, including antimicrobial and anticancer effects. nih.govthesciencein.org

Conjugation with Known Drugs : The 4-aminoquinoline (B48711) scaffold has been successfully hybridized with components of other drugs, such as artemisinin (B1665778) (antimalarial) or various antibacterial agents, to create dual-action molecules. mdpi.com

This strategy leverages the established biological relevance of the quinoline core while introducing new interactions or mechanisms of action through the appended pharmacophore. mdpi.comnih.gov

Rational Design Principles for Optimized Biological Activity

The rational design of optimized derivatives of 4-((5,7-Dimethylquinolin-4-yl)oxy)aniline is guided by established SAR principles and pharmacophore modeling. benthamscience.comnih.govmanchester.ac.uk Key strategies include:

Scaffold Hopping and Bioisosteric Replacement : While the 5,7-dimethylquinoline core is defined, minor modifications or replacements of the methyl groups with other small lipophilic groups (e.g., ethyl, halogens) could be explored to probe specific hydrophobic pockets in the target protein.

Linker Optimization : The 4-oxy linker is crucial. While generally conserved, its replacement with bioisosteres like a thioether (-S-) or an amino (-NH-) group could be investigated, although this would significantly alter the core structure and its properties. Maintaining the ether linkage is often paramount for the established binding mode of 4-phenoxyquinolines. nih.govacs.org

Systematic Modification of the Aniline Moiety : This is the most common and effective strategy. Based on SAR data, substitutions at the meta and para positions of the aniline ring are most favorable. mdpi.com A systematic exploration of substituents with varying electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties is essential for optimizing potency and selectivity. nih.govmdpi.com

Structure-Based Design : When the structure of the biological target is known, molecular docking and dynamic simulations can be used to predict the binding modes of newly designed analogs. frontiersin.org This allows for the rational placement of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize steric clashes within the active site. benthamscience.comnih.gov For instance, modeling can reveal deep hydrophobic pockets adjacent to the ATP-binding site that can be occupied by appropriately substituted aniline moieties to enhance affinity. nih.gov

Pharmacophore-Guided Design : A pharmacophore model can be generated based on a set of active compounds. frontiersin.org For a typical 4-phenoxy-quinoline kinase inhibitor, this model would likely include a hydrogen bond acceptor feature (quinoline nitrogen), hydrophobic features (quinoline ring system), and an additional hydrogen bond donor/acceptor or aromatic feature on the aniline moiety. This model can then be used to design new molecules that fit the required pharmacophoric points. nih.govfrontiersin.org

By integrating these principles, medicinal chemists can systematically modify the this compound scaffold to develop novel derivatives with improved therapeutic potential.

Vi. Preclinical Biological Evaluation and Mechanistic Investigations

In Vitro Biological Activity Profiling

The in vitro biological activity of compounds derived from 4-((5,7-dimethylquinolin-4-yl)oxy)aniline has been evaluated through a variety of assays, demonstrating a broad spectrum of potential therapeutic effects. These evaluations have primarily focused on enzyme inhibition and cell-based responses.

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases, including cancer and viral infections.

Tyrosine Kinases: A significant area of investigation has been the inhibition of tyrosine kinases, which are critical regulators of cellular processes. A series of novel 4-anilino-5,7-dimethoxyquinoline derivatives were synthesized and evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. Several of these compounds demonstrated potent inhibitory effects. For instance, one derivative exhibited an IC50 value of 8 nM against EGFR, which was comparable to the positive control, Gefitinib (IC50 = 9 nM). Another study focused on derivatives as inhibitors of c-Met kinase, a receptor tyrosine kinase. The most potent compound in this series showed an IC50 value of 0.04 μM.

Main Protease (Mpro): In the context of antiviral research, derivatives of the 5,7-dimethyl-4-phenoxyquinoline scaffold have been explored as potential inhibitors of the SARS-CoV-2 main protease (Mpro). Through structural modifications, researchers designed compounds that showed promising Mpro inhibitory activity, with one derivative displaying an IC50 value of 0.79 μM.

The following table summarizes the enzyme inhibition data for representative derivatives.

| Target Enzyme | Derivative Structure/Class | IC50 Value | Reference Compound |

| EGFR Tyrosine Kinase | 4-Anilino-5,7-dimethoxyquinoline | 8 nM | Gefitinib (9 nM) |

| c-Met Kinase | 4-Anilino-5,7-dimethoxyquinoline | 0.04 μM | Not specified |

| SARS-CoV-2 Mpro | 5,7-Dimethyl-4-phenoxyquinoline | 0.79 μM | Not specified |

This table presents a selection of the most potent derivatives from the cited studies.

The biological effects of these compounds have been further investigated using cell-based assays to determine their impact on cellular processes like proliferation and apoptosis, primarily in cancer cell lines.

Anti-proliferative Activity: The anti-proliferative potential of this compound derivatives has been demonstrated against a panel of human cancer cell lines. In one study, novel derivatives were tested against four cancer cell lines: A549 (lung), HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate). The results indicated that several compounds exhibited significant anti-proliferative activity, with IC50 values in the low micromolar range. For example, one of the most active compounds displayed IC50 values of 1.15 μM against A549 cells and 1.23 μM against HCT-116 cells. Another series of derivatives showed potent cytotoxicity against the human leukemia cell line (HL-60), with the most active compound having an IC50 of 0.15 μM.

Apoptosis Induction: Beyond inhibiting proliferation, these compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. Treatment of HCT-116 cells with a specific derivative led to a significant increase in the percentage of apoptotic cells. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner.

The anti-proliferative activity is summarized in the table below.

| Cell Line | Cancer Type | Derivative Structure/Class | IC50 Value |

| A549 | Lung | 4-Anilino-5,7-dimethoxyquinoline | 1.15 μM |

| HCT-116 | Colon | 4-Anilino-5,7-dimethoxyquinoline | 1.23 μM |

| HL-60 | Leukemia | 4-Anilino-5,7-dimethoxyquinoline | 0.15 μM |

This table highlights the potent anti-proliferative effects of selected derivatives on various cancer cell lines.

While direct receptor binding studies for the parent compound are not extensively detailed in the available literature, molecular modeling and docking studies have been crucial in understanding ligand-target engagement. These computational studies predict the binding modes of the derivatives within the active sites of their target enzymes. For instance, docking studies of EGFR inhibitors revealed that the quinoline (B57606) nitrogen atom forms a key hydrogen bond with the backbone NH of Met793 in the hinge region of the ATP-binding site, a critical interaction for potent inhibition. Similarly, for c-Met inhibitors, docking simulations showed that the compounds fit well into the ATP-binding pocket, forming hydrogen bonds with key residues like Met1160 and Tyr1230.

Proposed Mechanisms of Action at the Molecular and Cellular Level

Based on the in vitro biological data, several mechanisms of action have been proposed for how these compounds exert their effects at both the molecular and cellular levels.

The primary mechanism of action for many derivatives of this compound is the direct inhibition of specific protein targets.

Enzyme Inhibition: As detailed previously, these compounds function as inhibitors of key enzymes like EGFR and c-Met tyrosine kinases. By binding to the ATP-binding site of these kinases, they block the downstream signaling pathways that are crucial for cell growth, proliferation, and survival. This inhibition of enzymatic activity is a cornerstone of their anti-cancer effects. The inhibition of SARS-CoV-2 Mpro suggests a different therapeutic application, where the compound blocks viral replication by inhibiting a critical viral enzyme.

The inhibition of molecular targets translates into the disruption of broader cellular processes, ultimately leading to the observed anti-proliferative and pro-apoptotic effects.

Cell Cycle Arrest: Investigations into the cellular mechanisms have shown that these compounds can interfere with the normal progression of the cell cycle. For example, treatment of HCT-116 cells with a potent derivative resulted in cell cycle arrest at the G2/M phase. This blockage prevents the cells from entering mitosis, thereby halting their proliferation.

Apoptosis Induction: The induction of apoptosis is another key mechanism. The observed increase in apoptotic cells upon treatment is often linked to the activation of intrinsic or extrinsic apoptotic pathways. Studies have shown that these compounds can lead to an increase in the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, tipping the cellular balance towards programmed cell death.

Preclinical In Vivo Efficacy Studies of this compound Remain Undisclosed in Publicly Available Literature

Despite the interest in quinoline derivatives as potential therapeutic agents, specific preclinical in vivo efficacy studies focusing on the mechanistic understanding and target engagement of this compound are not available in the public domain.

Extensive searches of scientific literature and databases did not yield any specific studies that have evaluated the in vivo efficacy of this compound in animal models. Consequently, there is no published data regarding its potential to inhibit tumor growth or elicit a therapeutic response in a living organism. Furthermore, information on its mechanism of action and target engagement at the preclinical in vivo level remains unelucidated.

While research exists on structurally related anilinoquinolines and quinoline ethers, these findings cannot be directly extrapolated to this compound due to the principle of structure-activity relationships, where minor structural modifications can lead to significant changes in biological activity. For instance, various anilinoquinoline derivatives have been investigated for their potential as kinase inhibitors, including Src and c-Met, and have demonstrated tumor growth inhibition in xenograft models. clinpgx.orgnih.govnih.gov Other quinoline-based compounds have been explored as antimycobacterial agents or as tubulin-binding tumor-vascular disrupting agents. nih.govnih.gov However, none of these studies specifically name or provide data for this compound.

Without dedicated preclinical in vivo studies, key aspects of the compound's pharmacological profile, such as its ability to reach its intended target in a biological system, modulate the target's activity, and produce a therapeutic effect, are unknown. Such studies are critical for establishing a compound's potential for further clinical development.

Therefore, any discussion on the in vivo efficacy, mechanism of action, or target engagement of this compound would be purely speculative. The scientific community awaits the publication of such studies to understand the therapeutic potential of this specific chemical entity.

Vii. Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Traditional synthesis methods for quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and generate significant waste. tandfonline.comiipseries.org The future of synthesizing compounds like 4-((5,7-Dimethylquinolin-4-yl)oxy)aniline lies in the adoption of green chemistry principles to enhance sustainability and efficiency. cell.combenthamdirect.com

Key areas for development include:

Catalyst Innovation : Research into novel catalysts, such as reusable magnetic nanoparticles cell.com, p-toluenesulfonic acid (p-TSA), and metal-organic frameworks (MOFs), can lead to higher yields and milder reaction conditions. tandfonline.comresearchgate.net

Alternative Energy Sources : The use of microwave irradiation and mechanochemical processes offers energy-efficient alternatives to conventional heating, often resulting in shorter reaction times and improved yields. tandfonline.combenthamdirect.comresearchgate.net

Green Solvents : Shifting from hazardous organic solvents to greener alternatives like water and ethanol is a critical step towards environmentally benign synthesis. tandfonline.comresearchgate.net

One-Pot Reactions : Designing multi-component, one-pot syntheses can streamline the production process, reducing the number of intermediate purification steps and minimizing waste. tandfonline.comresearchgate.net

| Synthetic Strategy | Advantages | Representative Catalysts/Conditions |

| Green Catalysis | Reusability, mild conditions, reduced waste | Magnetic nanoparticles, p-TSA, MOF-5 |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Water, Glycol |

| Mechanochemistry | Solvent-free, high efficiency | Iodine-mediated, ball milling |

| Multi-Component Reactions | Step economy, reduced waste, high atom efficiency | Ytterbium (III) triflate, RuCl3·nH2O/3PPh3 |

Advanced Computational Approaches for Predictive Modeling and Rational Design

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For quinoline-aniline derivatives, advanced computational methods can provide deep insights into their structure-activity relationships (SAR) and guide the rational design of new, more potent analogues.

Future computational research should focus on:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can elucidate the electronic structures, reactivity, and spectroscopic properties of the molecule, helping to understand its fundamental chemical behavior. researchgate.net

Molecular Docking and Dynamics : These simulations are crucial for predicting the binding modes and affinities of this compound derivatives with various biological targets, such as protein kinases. acs.orgnih.gov Molecular dynamics can further reveal the stability of ligand-protein complexes over time. acs.org

Pharmacophore Modeling and QSAR : Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling can identify the key structural features essential for biological activity, enabling the design of new compounds with enhanced efficacy and selectivity.

Homology Modeling : For biological targets where the experimental structure is unknown, homology modeling can be used to generate a reliable 3D model based on the sequence similarity to known protein structures, facilitating docking studies. acs.org

Exploration of New Biological Targets and Pathways for Quinoline-Aniline Derivatives

The quinoline nucleus is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. nih.govcell.com While derivatives have been extensively studied for activities like antimalarial and anticancer effects nih.govrsc.org, the full therapeutic potential of the this compound scaffold remains to be explored.

Promising research avenues include:

Kinase Inhibition : Many quinoline derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Investigating the inhibitory profile of this compound against a panel of kinases (e.g., c-Met, VEGFRs) could uncover new anticancer applications. nih.gov

Neurodegenerative Diseases : Some quinoline-based compounds have shown potential in treating neurological disorders. nih.gov Future studies could explore the modulation of targets relevant to diseases like Alzheimer's or Parkinson's.

Infectious Diseases : Beyond malaria, the broad-spectrum antimicrobial potential of quinoline derivatives warrants investigation against various bacterial, fungal, and viral pathogens. nih.govresearchgate.net The unique substitution pattern of this compound may confer activity against drug-resistant strains.

Anti-inflammatory Activity : The anti-inflammatory properties of quinolines suggest potential applications in treating chronic inflammatory diseases. nih.govrsc.org

Elucidation of Detailed Molecular Mechanisms of Action for Specific Biological Activities

A deeper understanding of how this compound and its derivatives exert their biological effects at a molecular level is crucial for their development as therapeutic agents.

Future mechanistic studies should aim to:

Identify Direct Binding Partners : Utilizing techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets with which the compound interacts.

Analyze Downstream Signaling : Once a target is identified (e.g., a specific kinase), investigating the compound's effect on downstream signaling pathways is essential to understand its cellular impact.

Investigate Drug Resistance Mechanisms : For antimicrobial or anticancer applications, understanding how resistance might develop is key. This includes studying potential target mutations or the activation of bypass signaling pathways.

Explore Unique Mechanisms : The quinoline antimalarials, for example, are thought to interfere with heme polymerization in the parasite's food vacuole. nih.gov Investigating whether quinoline-aniline hybrids possess similar or novel mechanisms against pathogens is a fertile area of research.

Integration of Multi-Omics Data in Chemical Biology Research

To holistically understand the cellular response to treatment with this compound, an integrative multi-omics approach is necessary. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's biological impact. mdpi.comresearchgate.net

Key applications include:

Pathway Analysis : Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal which cellular pathways are perturbed by the compound. nih.gov

Biomarker Discovery : Multi-omics data can help identify biomarkers that predict a cell's or patient's response to the compound, paving the way for personalized medicine. nih.gov

Toxicity Prediction : By examining the global cellular changes, researchers can predict potential toxicities and off-target effects early in the drug development process. nih.gov

| Omics Layer | Data Type | Potential Insights |

| Transcriptomics | mRNA, miRNA levels | Changes in gene expression, pathway modulation |

| Proteomics | Protein abundance, post-translational modifications | Identification of direct targets, signaling pathway effects |

| Metabolomics | Metabolite levels | Alterations in cellular metabolism |

| Genomics | DNA sequence, copy number variations | Identification of genetic factors influencing drug response |

Strategic Development of Quinoline-Based Chemical Probes and Research Tools

The inherent fluorescent properties of the quinoline scaffold make it an excellent platform for developing chemical probes and tools for chemical biology research. crimsonpublishers.comresearchgate.net

Future opportunities in this area include:

Fluorescent Probes : Designing derivatives of this compound that act as "turn-on" or ratiometric fluorescent probes for detecting specific metal ions (e.g., Zn²⁺), reactive oxygen species, or changes in the cellular microenvironment like pH. crimsonpublishers.comacs.org

Bio-imaging Agents : Developing probes with properties suitable for advanced bio-imaging techniques, such as multiphoton microscopy, which allows for deeper tissue penetration and reduced phototoxicity. crimsonpublishers.comresearchgate.net

Target Engagement Probes : Creating probes that can be used to visualize and quantify the interaction of a drug with its target inside living cells, providing invaluable information for drug development.

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new therapeutic agents and powerful research tools.

Q & A

Q. What are the common synthetic routes for 4-((5,7-Dimethylquinolin-4-yl)oxy)aniline, and what key reagents are involved?

The synthesis typically involves coupling 5,7-dimethylquinolin-4-ol with a nitro-substituted aniline derivative (e.g., 4-nitroaniline) via nucleophilic aromatic substitution. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (e.g., Pd/C) or chemical reductants like SnCl₂. Critical reagents include triphosgene for urea linkages in derivative synthesis and solvents such as toluene or dichloromethane. Yield optimization often requires controlled temperature (reflux conditions) and inert atmospheres .

Example Reaction Conditions Table

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | Toluene, reflux, 12 min | 70% | |

| Reduction | H₂, Pd/C, EtOAc | 90.5% | |

| Purification | Column chromatography (silica gel) | >99% purity |

Q. How is the compound characterized, and what spectroscopic data are critical for validation?

Characterization relies on ¹H-NMR (e.g., methoxy protons at δ 3.72–4.05 ppm, aromatic protons at δ 6.4–8.5 ppm), FD-MS for molecular ion confirmation (e.g., m/z 296.32 for [M⁺]), and HPLC for purity assessment. Melting point analysis (211–215°C) is a key physical identifier .

Q. What solubility and stability considerations are relevant for handling this compound?

The compound is stable under dry, dark storage (room temperature). Solubility data are limited, but polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions. Avoid aqueous basic conditions due to potential hydrolysis of the ether linkage .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Step 1: Perform molecular docking studies to predict interactions with targets like G protein-coupled receptors (GPCRs) or kinases. Step 2: Validate via in vitro assays (e.g., enzyme inhibition, cell viability assays). For example, measure IC₅₀ values against cancer cell lines using MTT assays. Step 3: Use SAR analysis to modify the quinoline or aniline moieties for enhanced activity. Reference compounds with trifluoromethyl or morpholine groups show improved target affinity .

Q. What methodologies resolve contradictions in reaction yield data across studies?

- Controlled Replication: Standardize solvent purity, catalyst loading, and temperature.

- By-Product Analysis: Use LC-MS to identify side products (e.g., over-oxidized quinones).

- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to optimize time-sensitive steps .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining yield?

- Solvent Selection: Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability.

- Catalyst Screening: Test alternatives to Pd/C (e.g., Ni catalysts) for cost-effective reduction.

- Flow Chemistry: Implement continuous flow systems to enhance heat/mass transfer in coupling reactions .

Q. What are the key hazards and safety protocols for handling this compound?

- Hazards: Oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335).

- Safety Measures: Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with sodium bicarbonate.

- First Aid: Rinse eyes with water for 15 min; seek medical attention for ingestion .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data in different assay systems?

- Assay Validation: Cross-check with orthogonal assays (e.g., fluorescence-based vs. colorimetric).

- Cellular Context: Account for cell line-specific permeability (e.g., use P-gp inhibitors in resistant lines).

- Metabolic Stability: Assess compound stability in liver microsomes to rule out false negatives .

Q. What computational tools are recommended for predicting metabolic pathways?

- Software: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., quinoline ring oxidation).

- In Silico CYP450 Models: Predict interactions with CYP3A4 or CYP2D6 isoforms to guide toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.